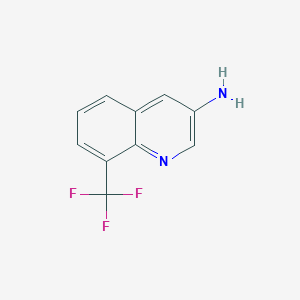

8-(Trifluoromethyl)quinolin-3-amine

Description

Properties

IUPAC Name |

8-(trifluoromethyl)quinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-6-4-7(14)5-15-9(6)8/h1-5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMUHKAEGCPBLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627509 | |

| Record name | 8-(Trifluoromethyl)quinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347146-22-9 | |

| Record name | 8-(Trifluoromethyl)-3-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347146-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(Trifluoromethyl)quinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-(Trifluoromethyl)quinolin-3-amine biological activity

An In-Depth Technical Guide on the Biological Activity of 8-(Trifluoromethyl)quinolin-3-amine and Its Analogs

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] The introduction of a trifluoromethyl group, a potent bioisostere for the methyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of the known and potential biological activities of this compound. Due to the limited publicly available data on this specific molecule, this document extends its scope to include structurally related trifluoromethyl-substituted quinolines and aminoquinolines to infer potential therapeutic applications and guide future research endeavors. We will delve into the synthetic strategies, established biological activities of related compounds, and propose experimental workflows for the comprehensive evaluation of this promising chemical entity.

Introduction: The Quinoline Nucleus and the Significance of Trifluoromethyl Substitution

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a privileged structure in drug discovery.[1] Its derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antimalarial, antimicrobial, and anti-inflammatory activities.[1][2] The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its biological profile.

The trifluoromethyl (CF3) group is a key substituent in modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The CF3 group can enhance metabolic stability by blocking sites of oxidation, improve membrane permeability, and increase binding affinity to target proteins through favorable hydrophobic interactions. In the context of quinoline-based drugs, trifluoromethyl substitution has been explored to enhance efficacy and overcome drug resistance.

This guide focuses on this compound, a molecule that combines the privileged quinoline scaffold with a trifluoromethyl group at the 8-position and an amino group at the 3-position. While specific biological data for this exact compound is sparse in the literature, the known activities of its structural analogs provide a strong rationale for its investigation as a potential therapeutic agent.

Synthesis Strategies for Functionalized Quinolines

The synthesis of substituted quinolines is a well-established field in organic chemistry. Several named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses, are commonly employed to construct the quinoline core. For the synthesis of this compound, a multi-step approach starting from commercially available precursors is typically required.

A plausible synthetic route is outlined below:

Caption: A potential synthetic workflow for this compound.

Experimental Protocol: Friedländer Annulation for Quinoline Synthesis

A common method for synthesizing substituted quinolines is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve equimolar amounts of the 2-aminoaryl ketone and the α-methylene carbonyl compound in a suitable solvent (e.g., ethanol, acetic acid).

-

Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux for a specified period (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash it with a cold solvent. If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography.

-

Characterization: Confirm the structure of the synthesized quinoline derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Potential Biological Activities Based on Structural Analogs

The biological profile of this compound can be inferred from the activities of structurally related compounds.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer activity. The presence of a trifluoromethyl group can enhance this activity. For example, some trifluoromethyl-substituted quinolines have been shown to inhibit receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), which are often overexpressed in various cancers.

Potential Mechanism of Action:

Caption: Putative anticancer mechanism of action via RTK inhibition.

Data on Related Compounds:

| Compound | Target/Cell Line | Activity (IC50) | Reference |

| 2,8-bis(trifluoromethyl)quinoline derivative | Mycobacterium tuberculosis | Moderate anti-TB activity | (Mital et al., 2006) |

| 6-(5-amino-4-cyanothiophen-3-yl)-4-((3-bromophenyl)amino)quinoline-3-carboxamide | MCF-7 breast cancer cell line | 5.069 µM | [1] |

| (Same as above) | EGFR enzyme | 1.73 µM | [1] |

Antimalarial Activity

The quinoline core is central to several established antimalarial drugs, including chloroquine and primaquine. The 8-aminoquinoline scaffold, in particular, is known for its activity against the dormant liver stages (hypnozoites) of Plasmodium vivax. The trifluoromethyl group has been incorporated into quinoline structures to combat drug-resistant strains of the malaria parasite.

Potential Mechanism of Action:

The antimalarial activity of many quinoline derivatives is attributed to the inhibition of hemozoin formation in the parasite's digestive vacuole. This leads to the accumulation of toxic free heme, which induces oxidative stress and parasite death.

Caption: Postulated antimalarial mechanism via inhibition of hemozoin formation.

Data on Related Compounds:

| Compound | Plasmodium falciparum Strain | Activity (IC50) | Reference |

| 1-(2,7-bis(trifluoromethyl)quinolin-4-yl)-2-(2-ethyl-4-methyl-1H-imidazol-1-yl)ethan-1-ol | Multiple strains | Active | [1] |

| A newly synthesized amino-quinoline derivative (40a) | Pf3D7 (chloroquine-sensitive) | 0.25 µM | [1] |

Antimicrobial Activity

Fluoroquinolones are a well-known class of broad-spectrum antibiotics. While this compound is not a fluoroquinolone, the quinoline scaffold itself possesses inherent antimicrobial properties. The trifluoromethyl group could modulate this activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

While direct biological data for this compound is not extensively documented in publicly available literature, the analysis of its structural analogs strongly suggests its potential as a versatile scaffold for the development of novel therapeutic agents. The combination of the privileged quinoline nucleus with a trifluoromethyl group and an amino substituent presents a compelling profile for investigation in several key therapeutic areas, including oncology, infectious diseases, and potentially neurodegenerative disorders.

Future research should focus on:

-

Comprehensive Biological Screening: Systematic evaluation of this compound and a library of its derivatives against a wide range of cancer cell lines, microbial strains (including drug-resistant variants), and parasitic species.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds. This could involve enzyme inhibition assays, receptor binding studies, and gene expression profiling.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a diverse set of analogs to understand the impact of substitutions at various positions of the quinoline ring on biological activity and selectivity.

-

Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to evaluate their drug-likeness and potential for in vivo efficacy.

The exploration of this compound and its derivatives holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

- Mital, A., et al. (2006). Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central.

- Buy this compound | 347146-22-9. Smolecule.

- Biological activities of quinoline deriv

- A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020).

- Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. (2025).

- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorin

Sources

The 8-(Trifluoromethyl)quinolin-3-amine Scaffold: A Technical Guide to a Promising Pharmacophore

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents. Within this vast chemical space, the 8-(Trifluoromethyl)quinolin-3-amine core is emerging as a pharmacophore of significant interest. This technical guide provides an in-depth analysis of this scaffold, designed for researchers, scientists, and drug development professionals. We will dissect the strategic rationale behind its architecture, explore its synthesis, and present a forward-looking perspective on its potential applications in modern drug discovery. This document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices and the inherent potential of this unique molecular framework.

Introduction: The Quinoline Core and the Rise of a Specialized Pharmacophore

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, renowned for its ability to interact with a wide array of biological targets.[1][2] Historically, the 8-aminoquinoline scaffold gained prominence with the development of antimalarial drugs like primaquine and tafenoquine, where the amino group at the 8-position is crucial for their therapeutic effect.[3][4]

The focus of this guide, the this compound scaffold, represents a strategic evolution of the classical 8-aminoquinoline pharmacophore. The introduction of a trifluoromethyl (-CF3) group at the 8-position is a deliberate design choice aimed at leveraging the unique properties of this powerful electron-withdrawing moiety to enhance drug-like characteristics.[1][5] This guide will explore the confluence of the quinoline core's inherent biological relevance, the strategic placement of an amino group at the 3-position, and the transformative influence of the 8-trifluoromethyl substituent.

The Strategic Importance of the 8-(Trifluoromethyl) Group

The trifluoromethyl group is a bioisostere of the methyl group, but with profoundly different electronic properties. Its incorporation into a pharmacophore is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic profiles.[2]

Key Contributions of the -CF3 Group:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug candidate.[2]

-

Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier. This property is crucial for targeting central nervous system disorders.

-

Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electron distribution of the quinoline ring, influencing its pKa and its ability to form key interactions with biological targets. It can participate in non-classical hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity.

-

Conformational Control: The steric bulk of the -CF3 group can influence the preferred conformation of the molecule, locking it into a bioactive conformation.

The placement of the trifluoromethyl group at the 8-position of the quinoline ring is a strategic choice. This position is known to influence the electronic environment of the quinoline nitrogen and can impact the overall shape and polarity of the molecule.

The Role of the 3-Amino Group

While the 8-aminoquinoline scaffold is historically significant, the placement of the amino group at the 3-position in the this compound core offers distinct advantages. The 3-amino group can serve as a versatile synthetic handle for further derivatization, allowing for the exploration of a wide range of chemical space. Furthermore, its position can influence the molecule's interaction with specific biological targets, potentially leading to novel mechanisms of action.

Synthesis of the this compound Core

The synthesis of the this compound core can be approached through several established synthetic strategies for quinoline derivatives. A general and adaptable approach is outlined below.

Experimental Protocol: A Generalized Synthetic Approach

This protocol provides a conceptual framework. Specific reaction conditions may require optimization based on the specific starting materials and desired final product.

-

Starting Material: The synthesis would likely commence with a suitably substituted aniline, such as 2-amino-1-(trifluoromethyl)benzene.

-

Skraup-Doebner-von Miller Reaction or Friedländer Annulation: These classical methods for quinoline synthesis can be adapted. For instance, the Friedländer annulation would involve the condensation of 2-amino-1-(trifluoromethyl)benzene with a three-carbon component, such as a β-ketoester, to construct the quinoline ring.

-

Introduction of the Amino Group: If the quinoline core is synthesized without the 3-amino group, it can be introduced in a subsequent step. This can be achieved through nitration at the 3-position followed by reduction. The directing effects of the existing substituents will be a critical consideration in this step.

-

Purification and Characterization: Standard chromatographic techniques (e.g., column chromatography) would be employed for purification. The structure of the final compound would be confirmed using modern analytical methods such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis.

Caption: A generalized workflow for the synthesis of the this compound core.

Potential Therapeutic Applications and Biological Targets

While specific drug candidates containing the this compound core are not yet prominent in the public domain, the known biological activities of related quinoline derivatives provide a strong basis for predicting its potential therapeutic applications.

Table 1: Potential Therapeutic Areas and Rationale

| Therapeutic Area | Rationale | Potential Biological Targets |

| Oncology | Quinoline derivatives have shown potent anticancer activity.[6] The -CF3 group can enhance potency and overcome drug resistance. | Receptor Tyrosine Kinases (e.g., EGFR, VEGFR), Topoisomerases, Tubulin |

| Infectious Diseases | The 8-aminoquinoline scaffold is a proven antimalarial pharmacophore.[7] The -CF3 group can enhance activity against resistant strains. | Plasmodium enzymes, bacterial DNA gyrase, viral proteases |

| Neurodegenerative Diseases | The lipophilicity imparted by the -CF3 group can facilitate blood-brain barrier penetration. | Monoamine oxidase (MAO), cholinesterases, protein kinases involved in neuroinflammation |

| Inflammatory Diseases | Quinoline derivatives have demonstrated anti-inflammatory properties. | Cyclooxygenase (COX) enzymes, cytokine signaling pathways |

In Silico Modeling and Pharmacophore Analysis

Computational tools are invaluable for exploring the potential of a novel pharmacophore. While specific studies on the this compound core are limited, we can extrapolate from computational analyses of substituted quinolines.

Key Computational Considerations:

-

Molecular Docking: Docking studies can predict the binding mode of this compound derivatives within the active sites of various biological targets. This can help in identifying key interactions and guiding the design of more potent analogs.[6]

-

Pharmacophore Modeling: A pharmacophore model can be generated based on the structural features of the this compound core. This model would typically include a hydrogen bond donor (the amino group), aromatic features (the quinoline ring), and a hydrophobic feature (the trifluoromethyl group).

-

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds based on this scaffold, helping to prioritize candidates for synthesis and biological evaluation.

Caption: A hypothetical pharmacophore model for the this compound scaffold.

Future Directions and Conclusion

The this compound scaffold represents a compelling, yet underexplored, area of medicinal chemistry. The strategic combination of the quinoline core's proven biological relevance with the advantageous properties of the 3-amino and 8-trifluoromethyl substituents provides a strong rationale for its further investigation.

Future research in this area should focus on:

-

Development of Efficient and Scalable Synthetic Routes: To facilitate the synthesis of a diverse library of derivatives for biological screening.

-

Systematic Structure-Activity Relationship (SAR) Studies: To elucidate the impact of various substituents on the quinoline ring and the amino group on biological activity.

-

Identification and Validation of Biological Targets: Through a combination of in vitro and in vivo studies.

-

Comprehensive Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties of lead compounds.

References

- Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review. (2019).

- Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2025). Arch Pharm (Weinheim). [Link]

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules. [Link]

- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024). International Journal of Chemical Studies. [Link]

- Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. (2022). ChemMedChem. [Link]

- Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. (2022). ChemMedChem. [Link]

- Computations on a Series of Substituted Quinolines. (2003). Semantic Scholar. [Link]

- Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3 - aryl derivatives with electron-withdrawing groups. (2018). Beilstein J Org Chem. [Link]

- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (2021). Molecules. [Link]

- WO1997036590A1 - 8-aminoquinolines. (1997).

- Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. (2026). ACS Omega. [Link]

- WO2004007461A1 - 8-hydroxy quinoline derivatives. (2004).

- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2015). Bioorg Med Chem. [Link]

- US20170209441A1 - Aminoquinoline derivatives and uses thereof. (2017).

- Synthesis of 3‐aminoquinolones 40. (n.d.).

- US7407955B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions. (2008).

- Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. (n.d.).

- 8-Aminoquinoline. (n.d.). Wikipedia. [Link]

- 8 aminoquinolines. (2015). Slideshare. [Link]

- 8-Aminoquinoline Therapy for Latent Malaria. (2019). Clinical Microbiology Reviews. [Link]

- The Journal of Organic Chemistry Ahead of Print. (2026).

Sources

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 2. chemijournal.com [chemijournal.com]

- 3. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 4. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure-Activity Relationship of Quinoline Derivatives

Introduction

Quinoline, a heterocyclic aromatic organic compound, serves as a foundational scaffold in medicinal chemistry due to its versatile and privileged structure.[1][2][3][4] This bicyclic system, consisting of a benzene ring fused to a pyridine ring, is a key constituent in a vast array of natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities.[1][3][4][5][6][7] The therapeutic relevance of quinoline derivatives spans across multiple domains, including anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory applications.[4][5][6][8][7][9] The remarkable diversity in the biological effects of these compounds is intricately linked to the specific substitution patterns on the quinoline core, a concept central to the study of structure-activity relationships (SAR).

This guide provides a comprehensive exploration of the SAR of quinoline derivatives, delving into the causal relationships between specific structural modifications and their resulting biological activities. By synthesizing technical data with field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and optimize novel quinoline-based therapeutic agents.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system is a versatile scaffold that allows for extensive chemical modifications at various positions. This adaptability is a key reason for its prevalence in drug design.[10] The electronic properties and steric bulk of substituents, as well as their positioning on the quinoline nucleus, profoundly influence the compound's pharmacokinetic and pharmacodynamic profiles. Understanding these relationships is paramount for the development of potent and selective therapeutic agents.

Core Structural Features and Their General Influence on Activity

The fundamental quinoline structure consists of a benzene ring fused to a pyridine ring. Key positions for substitution that significantly impact biological activity include C2, C4, C6, C7, and C8. The nitrogen atom at position 1 also plays a crucial role in the molecule's overall properties.

Caption: General structure of the quinoline scaffold highlighting key positions.

Structure-Activity Relationships in Key Therapeutic Areas

The following sections will dissect the SAR of quinoline derivatives in several major therapeutic areas, providing specific examples and mechanistic insights.

Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, exerting their effects through diverse mechanisms of action. These include DNA intercalation, inhibition of topoisomerases, and modulation of various protein kinases.[1][5][6][11][12]

1.1. Topoisomerase Inhibition: The Camptothecin Analogs

Camptothecin, a natural quinoline alkaloid, and its derivatives are potent inhibitors of topoisomerase I, an enzyme crucial for DNA replication and transcription.[13][14] The SAR of camptothecins is well-defined:

-

The E-ring Lactone: The intact α-hydroxy lactone ring (E-ring) is essential for activity.[15][16] Hydrolysis to the carboxylate form leads to a significant loss of potency.

-

Chirality at C20: The (S)-configuration at the C20 position is absolutely required for topoisomerase I inhibition. The (R)-enantiomer is inactive.[15][16]

-

Substitutions on the A and B Rings: Modifications at positions 7, 9, 10, and 11 of the A and B rings can enhance antitumor activity and improve pharmacokinetic properties. For instance, introducing a hydroxyl group at position 10 and an ethyl group at position 7 leads to the potent derivative SN-38, the active metabolite of Irinotecan.[14]

Caption: Key SAR features of Camptothecin derivatives for Topoisomerase I inhibition.

1.2. Kinase Inhibition

Many quinoline derivatives act as inhibitors of various protein kinases, which are often dysregulated in cancer.[5] The SAR for kinase inhibition is highly dependent on the specific kinase being targeted. For example, in the case of Pim-1 kinase inhibitors, the presence of a secondary amine with a pyridine and a quinoline ring is often associated with antiproliferative effects.[5]

Table 1: SAR of Quinoline-based Pim-1 Kinase Inhibitors

| Position | Substituent | Effect on Activity | Reference |

| C2 | Carboxamide or Styryl group | Potent Pim-1 kinase inhibition | [5] |

| C8 | Hydroxyquinoline-7-carboxylic acid moiety | Important pharmacophore for action | [5] |

Antimalarial Activity

The quinoline scaffold is the cornerstone of several pivotal antimalarial drugs, most notably chloroquine.[17] The SAR of 4-aminoquinoline antimalarials has been extensively studied.

-

7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is crucial for antimalarial activity.[18] Replacing it with an electron-donating group like a methyl group results in a loss of potency.[18]

-

4-Amino Side Chain: A dialkylaminoalkylamino side chain at the 4-position is essential.[18][19] The length of the carbon spacer between the two nitrogen atoms influences activity and can affect resistance profiles.[19]

-

Terminal Amino Group: A tertiary amine at the end of the side chain is important for activity.[19]

Caption: Critical SAR determinants for the antimalarial activity of 4-aminoquinolines.

Antibacterial Activity: The Fluoroquinolones

Fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents.[20] Their SAR has been meticulously optimized to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties.[20][21]

-

N-1 Substituent: The substituent at the N-1 position influences antibacterial potency and pharmacokinetic properties.

-

C-6 Fluoro Group: A fluorine atom at the C-6 position is a hallmark of this class and significantly enhances antibacterial activity, likely by improving DNA gyrase binding and cell penetration.[21]

-

C-7 Substituent: The substituent at the C-7 position, often a nitrogen-containing heterocycle, plays a crucial role in determining the antibacterial spectrum and potency.[22]

-

C-8 Substituent: Modifications at the C-8 position can impact activity against specific pathogens and influence photosensitivity.[22]

Table 2: Key SAR Features of Fluoroquinolones

| Position | Substituent | Influence on Antibacterial Activity | Reference |

| N-1 | Alkyl, Cycloalkyl | Potency and Pharmacokinetics | [21] |

| C-6 | Fluorine | Enhanced DNA gyrase binding and cell penetration | [21] |

| C-7 | Piperazine, Pyrrolidine | Antibacterial spectrum and potency | [22] |

| C-8 | Halogen, Methoxy | Activity against specific pathogens, photosensitivity | [22] |

Experimental Protocols for SAR Determination

The elucidation of SAR relies on a systematic process of designing, synthesizing, and biologically evaluating a series of related compounds.

General Synthetic Strategies

The synthesis of quinoline derivatives often employs classic named reactions, providing a versatile toolkit for accessing a wide range of analogs.

-

Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring.[23]

-

Combes Quinoline Synthesis: This acid-catalyzed reaction condenses an aniline with a β-diketone.[23]

-

Friedländer Annulation: This involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Biological Evaluation: A Step-by-Step Workflow

-

Primary Screening: The initial evaluation of synthesized compounds is typically performed using in vitro assays to determine their potency against a specific biological target (e.g., enzyme inhibition, cell viability).

-

Secondary Assays: Compounds showing promising activity in primary screens are then subjected to more detailed secondary assays to confirm their mechanism of action and assess their selectivity.

-

In Vivo Efficacy Studies: The most promising candidates are advanced to in vivo models to evaluate their efficacy and pharmacokinetic properties in a living organism.

Caption: A typical workflow for the determination of structure-activity relationships.

Example Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of quinoline derivatives on cancer cell lines.

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The quinoline scaffold remains a highly privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. A thorough understanding of the structure-activity relationships governing these effects is indispensable for the rational design of novel therapeutics with enhanced potency, selectivity, and improved safety profiles. Future research in this area will likely focus on the development of multi-target quinoline derivatives, the exploration of novel mechanisms of action, and the application of computational methods to predict and refine SAR. The continued investigation of this versatile heterocyclic system holds immense promise for addressing unmet medical needs across a wide range of diseases.

References

- Ball, P. (2000). Quinolones: history and development. International Journal of Antimicrobial Agents, 16(1), 1-10. [Link]

- Bawa, S., & Kumar, S. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical, Pharmaceutical and Health Sciences, 1(2), 65-79. [Link]

- Saha, B., & Singh, S. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

- Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]

- Jaxel, C., Kohn, K. W., Wani, M. C., Wall, M. E., & Pommier, Y. (1989). Structure-activity study of the actions of camptothecin derivatives on mammalian topoisomerase I: evidence for a specific receptor site and a relation to antitumor activity. Cancer Research, 49(6), 1465-1469. [Link]

- Pharma Knowledge. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube. [Link]

- Singh, S., & Singh, P. (2016). Camptothecin and its analogs antitumor activity by poisoning topoisomerase I, their structure activity relationship and clinical development perspective of analogs.

- Egan, T. J. (2001). Structure-function relationships in chloroquine and related 4-aminoquinoline antimalarials. Mini Reviews in Medicinal Chemistry, 1(1), 113-123. [Link]

- Pommier, Y. (2001). Quantitative Structure-Antitumor Activity Relationships of Camptothecin Analogues: Cluster Analysis and Genetic Algorithm-Based Studies. Journal of Medicinal Chemistry, 44(24), 4137-4146. [Link]

- Kaur, R., & Kishore, D. (2014). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Brazilian Chemical Society, 25(9), 1579-1611. [Link]

- Liu, Y., & Li, T. K. (2020). Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer?. Acta Pharmaceutica Sinica B, 10(8), 1367-1392. [Link]

- Kumar, S., & Bawa, S. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812. [Link]

- Singh, A., & Kumar, A. (2024). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Medicinal Chemistry, 20(5), 453-471. [Link]

- Boudhar, A., et al. (2016). Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds. Antimicrobial Agents and Chemotherapy, 60(7), 4145-4156. [Link]

- Kim, J. Y., et al. (1998). Structure-activity relationship of fluoroquinolone in Escherichia coli. Journal of Chemotherapy, 10(5), 351-357. [Link]

- Andriole, V. T. (1999). The Quinolones: Past, Present, and Future. Clinical Infectious Diseases, 28(Supplement_1), S1-S13. [Link]

- Sharma, P., & Kumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-20. [Link]

- Kumar, A., & Singh, R. K. (2025). Review on recent development of quinoline for anticancer activities.

- Wall, M. E., & Wani, M. C. (1995). Camptothecin and Taxol: Discovery to Clinic—Thirteenth Bruce F. Cain Memorial Award Lecture. Cancer Research, 55(4), 753-760. [Link]

- Kumar, V., & Sharma, P. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(12), e2000241. [Link]

- Ch'ng, J. H., et al. (2016). Structure-activity relationship (SAR) summary of chloroquine (compound 1) antimalarial activity and application to the design of chloroquine-CRA hybrids.

- Janardhan, B., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]

- Sharma, P. C., & Jain, T. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 1-9. [Link]

- Popiołek, Ł., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6596. [Link]

- Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

- Sharma, A., & Kumar, V. (2021). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Current Organic Synthesis, 18(5), 456-475. [Link]

- Kumar, V., & Sharma, P. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds.

- Pharmapproach. (2020, April 21). CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Pharmapproach. [Link]

- Hamaguchi, W., et al. (2015). Synthesis, SAR study, and biological evaluation of novel quinoline derivatives as phosphodiesterase 10A inhibitors with reduced CYP3A4 inhibition. Bioorganic & Medicinal Chemistry, 23(2), 297-313. [Link]

- Kumar, A., & Singh, R. K. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6249-6271. [Link]

- Kumar, A., & Singh, R. K. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. BMC Chemistry, 14(1), 1-13. [Link]

- Savola, J. M., et al. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 49(14), 4337-4346. [Link]

- Sharma, R., Patil, V., & Maurya, R. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. SAR and QSAR in Environmental Research, 25(3), 201-218. [Link]

- Al-Ostoot, F. H., & Al-Ghorbani, M. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18635-18656. [Link]

- Sharma, P., & Kumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]

- Kumar, A., & Singh, R. K. (2021). Styrylquinolines Derivatives: SAR Study and Synthetic Approaches. Current Organic Synthesis, 18(5), 476-493. [Link]

- Li, Y., et al. (2025). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease.

- Sharma, R., Patil, V., & Maurya, R. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents.

- El-Fattah, M. F. A., et al. (2022). QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum malaria.

- Wang, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6597. [Link]

- Kumar, I., & Singh, B. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry, 23(1), 1-20. [Link]

- Singh, A. (2021, July 21).

- Bala, S., et al. (2025). Biological Activities of Quinoline Derivatives.

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. ijmphs.com [ijmphs.com]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Structure-activity study of the actions of camptothecin derivatives on mammalian topoisomerase I: evidence for a specific receptor site and a relation to antitumor activity. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 20. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. ovid.com [ovid.com]

- 23. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

An In-depth Technical Guide to the Potential Mechanisms of Action of 8-(Trifluoromethyl)quinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide focuses on 8-(Trifluoromethyl)quinolin-3-amine, a specific derivative for which the precise mechanism of action is not yet fully elucidated. By drawing parallels with structurally related quinoline compounds, we will explore potential mechanisms of action and provide a comprehensive framework of experimental protocols for their investigation. This document serves as a technical blueprint for researchers aiming to characterize the biological activity of this and similar novel chemical entities.

Introduction: The Quinoline Scaffold and the Influence of Trifluoromethylation

Quinoline and its derivatives are a privileged class of heterocyclic compounds, integral to the development of drugs for a wide array of diseases, including cancer, malaria, and various infections.[1] The versatile structure of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological properties.[2] The 8-aminoquinoline backbone, for instance, is famously represented by the antimalarial drug primaquine, which is active against the latent stages of Plasmodium vivax.[3]

The introduction of a trifluoromethyl (CF3) group is a well-established strategy in modern drug design.[4] This group can dramatically alter a molecule's physicochemical properties by increasing its lipophilicity, which can improve cell membrane permeability. Furthermore, the strong electron-withdrawing nature of the CF3 group can modulate the pKa of nearby functional groups and enhance the metabolic stability of the compound by blocking potential sites of oxidation.[5] In the context of this compound, these features suggest a strong potential for potent and specific biological activity.

Hypothesized Mechanisms of Action

Based on the extensive literature on quinoline derivatives, we can postulate several plausible mechanisms of action for this compound. These hypotheses provide a foundation for a structured investigation into its biological effects.

Kinase Inhibition

Many quinoline-based compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[2] Deregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

-

Plausible Signaling Pathway Involvement: this compound could potentially target key kinases in oncogenic pathways such as the PI3K/Akt/mTOR or MAPK/ERK pathways. Inhibition of these kinases would disrupt downstream signaling, leading to cell cycle arrest and apoptosis.

Caption: Hypothesized inhibition of a receptor tyrosine kinase by this compound, disrupting the PI3K/Akt/mTOR signaling pathway.

Interaction with Hemin and Induction of Oxidative Stress

Particularly relevant for antiparasitic activity, some aminoquinolines are known to interfere with the detoxification of heme, a byproduct of hemoglobin digestion by parasites like Plasmodium.[6] This interference leads to the accumulation of toxic heme, which generates reactive oxygen species (ROS) and induces oxidative stress, ultimately killing the parasite.

-

Proposed Mechanism: The quinoline core of this compound could interact with hemin, preventing its polymerization into non-toxic hemozoin. The trifluoromethyl group might enhance the compound's ability to enter the parasite's food vacuole.

Metal Ion Chelation

The 8-hydroxyquinoline scaffold is a well-known metal chelator, and this activity is often linked to its antimicrobial and anticancer effects.[5] By sequestering essential metal ions like iron, copper, or zinc, these compounds can disrupt vital enzymatic processes within pathogens or cancer cells. While this compound is not an 8-hydroxyquinoline, the nitrogen atoms in the quinoline ring and the 3-amino group could still confer some metal-chelating properties.

Experimental Workflows for Mechanistic Elucidation

To systematically investigate the proposed mechanisms of action, a tiered approach of well-established experimental protocols is recommended.

Initial Cytotoxicity and Antiproliferative Screening

The first step is to determine the compound's general cytotoxic or antiproliferative activity against a panel of relevant cell lines (e.g., cancer cell lines, microbial cultures).

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[2]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.[2]

-

Incubation: Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with solvent) and a positive control (a known cytotoxic drug). Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[2]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[2]

-

Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.[2]

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Hypothetical IC50 Data for this compound

| Cell Line | Type | IC50 (µM) |

| MCF-7 | Human Breast Cancer | 5.2 |

| A549 | Human Lung Cancer | 8.9 |

| HCT116 | Human Colon Cancer | 3.7 |

| P. falciparum | Malaria Parasite (3D7) | 0.8 |

| S. aureus | Gram-positive Bacteria | 15.4 |

Kinase Inhibition Assays

If the compound shows significant anticancer activity, the next logical step is to screen it against a panel of kinases.

Caption: Experimental workflow for identifying and validating kinase inhibition as a mechanism of action.

Protocol: Western Blot for Phosphorylated Protein Levels

-

Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for various time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then probe with primary antibodies specific for both the phosphorylated and total forms of the target kinase (e.g., p-Akt and total Akt).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: A reduction in the ratio of phosphorylated to total protein in treated cells compared to control cells would indicate inhibition of the upstream kinase.

Hemin Interaction and Oxidative Stress Assays

For antiparasitic investigations, assays to measure hemin interaction and ROS production are crucial.

Protocol: Hemin Crystallization Inhibition Assay

-

Reaction Setup: In a 96-well plate, mix a solution of hemin with various concentrations of this compound. Chloroquine can be used as a positive control.

-

Crystallization Induction: Induce hemin crystallization by adding a solution of acetate.

-

Incubation: Incubate the plate at a controlled temperature to allow for the formation of β-hematin (hemozoin).

-

Quantification: After incubation, pellet the crystallized hemozoin by centrifugation. The amount of remaining soluble hemin in the supernatant can be quantified by measuring its absorbance.

-

Analysis: A dose-dependent increase in soluble hemin indicates that the compound inhibits hemin crystallization.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be definitively established, the structural alerts within the molecule point towards several plausible and testable hypotheses. The quinoline core, 3-amino group, and the 8-trifluoromethyl substituent collectively suggest potential as a kinase inhibitor, an antiparasitic agent acting on hemin detoxification, or a metal-chelating compound. The experimental workflows detailed in this guide provide a robust framework for elucidating its true biological function. A systematic investigation, beginning with broad cytotoxicity screening and progressing to more specific mechanistic assays, will be paramount in unlocking the therapeutic potential of this promising compound.

References

- BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. BenchChem.

- ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview.

- PubMed. (n.d.). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives.

- PubMed. (n.d.). Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents.

- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

- Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Wikipedia.

- PubMed Central. (2019). 8-Aminoquinoline Therapy for Latent Malaria.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anticancer Properties of Quinoline Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] Historically recognized for its role in antimalarial drugs like quinine, the quinoline core has demonstrated remarkable versatility, leading to the development of agents with antibacterial, antifungal, anti-HIV, and anti-inflammatory properties.[3] In recent decades, a significant focus has shifted towards harnessing the potential of quinoline derivatives, particularly quinoline amines, in the fight against cancer. These compounds have emerged as promising candidates for anticancer drug development, exhibiting potent activity against various cancer cell lines through diverse and complex mechanisms of action.[2][3]

This guide provides a comprehensive technical overview of the anticancer properties of quinoline amines. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, structure-activity relationships, key experimental protocols for their investigation, and a perspective on their preclinical and clinical development. By synthesizing technical data with field-proven insights, this document aims to facilitate a deeper understanding and inspire further innovation in the development of next-generation quinoline-based cancer therapeutics.

Chapter 1: The Quinoline Scaffold: A Privileged Structure in Cancer Therapy

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is an electron-deficient aromatic structure.[2] This electronic characteristic, along with its relative planarity, allows it to interact with various biological macromolecules, making it an ideal scaffold for drug design.[4] The nitrogen atom in the quinoline ring can participate in hydrogen bonding, a crucial interaction for binding to biological targets.[5]

The anticancer activity of quinoline amines can be significantly influenced by the nature and position of substituents on the quinoline core.[3] Key structural features that often contribute to their anticancer efficacy include:

-

The Amino Group: The position and substitution of the amino group are critical for activity. 4-aminoquinolines and 8-aminoquinolines are two of the most extensively studied classes.

-

Substituents on the Quinoline Ring: The addition of various functional groups, such as halogens, methoxy groups, or bulky aromatic rings, at different positions can modulate the compound's lipophilicity, electronic properties, and steric interactions with its target, thereby fine-tuning its biological activity and selectivity.[6]

-

Side Chains: The nature of the side chain attached to the amino group often plays a pivotal role in the compound's pharmacokinetic and pharmacodynamic properties, including its ability to interact with specific cellular targets.[7]

Chapter 2: Mechanisms of Anticancer Action

Quinoline amines exert their anticancer effects through a multitude of mechanisms, often targeting fundamental cellular processes involved in cancer cell proliferation, survival, and metastasis.[2][3]

DNA Intercalation and Topoisomerase Inhibition

The planar structure of the quinoline ring allows many of its derivatives to function as DNA intercalating agents.[3] These molecules can insert themselves between the base pairs of the DNA double helix, leading to a distortion of the DNA structure.[8] This interference with DNA replication and transcription can ultimately trigger cell cycle arrest and apoptosis.[3] Several well-known anticancer agents, such as doxorubicin and mitoxantrone, are quinoline analogues that operate through this mechanism.[3][9]

Furthermore, some quinoline amines act as topoisomerase inhibitors.[10] Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and repair.[3] By stabilizing the transient DNA-topoisomerase complex, these inhibitors lead to the accumulation of DNA strand breaks, which are highly cytotoxic to cancer cells.[3][11] For instance, camptothecin, a quinoline alkaloid, is a well-known topoisomerase I inhibitor.[12]

Caption: Quinoline amines can intercalate into DNA and inhibit topoisomerases.

Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways regulating cell growth, differentiation, and survival.[13] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for anticancer drug development.[14] Numerous quinoline derivatives have been identified as potent inhibitors of various kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in several cancers. Some quinoline-chalcone hybrids have shown promising EGFR inhibitory activity at nanomolar concentrations.[15][16]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Quinoline-based compounds have been developed as VEGFR inhibitors.[15][16]

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival and proliferation. Certain imidazo[4,5-c]quinoline derivatives have demonstrated potent inhibition of PI3K and mTOR kinases.[16]

-

Src Kinase: Src is a non-receptor tyrosine kinase that is often overactive in cancer. Some 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles have been designed as dual inhibitors of c-Src kinase.[9]

-

Pim-1 Kinase: This serine/threonine kinase is upregulated in various human malignancies. Quinoline derivatives have been reported as effective Pim-1 kinase inhibitors, leading to apoptosis and cell cycle arrest.[9]

Several FDA-approved kinase inhibitors, such as bosutinib, lenvatinib, and cabozantinib, feature a quinoline core, underscoring the importance of this scaffold in targeting kinase-driven cancers.[14][16]

Caption: Quinoline amines can inhibit key kinases in cancer signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Quinoline amines can induce apoptosis in cancer cells through various pathways.[10] For example, some derivatives trigger a p53/Bax-dependent apoptotic pathway by activating p53 transcriptional activity.[7] Others can induce apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program.[17][18]

In addition to inducing apoptosis, many quinoline amines can cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[2] This can occur at different phases of the cell cycle, depending on the specific compound and its mechanism of action.

Other Emerging Mechanisms

Research continues to uncover novel mechanisms by which quinoline amines exert their anticancer effects. These include:

-

Induction of Autophagy: Some quinoline derivatives can induce autophagic cell death, an alternative programmed cell death pathway.[17]

-

Inhibition of Tubulin Polymerization: Tubulin is the protein subunit of microtubules, which are essential for cell division. Certain quinoline-based compounds can inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[19]

-

Modulation of Epigenetic Targets: Emerging evidence suggests that some quinoline derivatives can interfere with epigenetic modifications by inhibiting enzymes such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs).[1][12]

Chapter 3: Structure-Activity Relationship (SAR) Studies

The development of potent and selective quinoline amine-based anticancer agents relies heavily on understanding their structure-activity relationships (SAR). SAR studies systematically modify the chemical structure of a lead compound and evaluate the impact of these changes on its biological activity.

Key insights from SAR studies on anticancer quinoline amines include:

-

Position of Substituents: The location of substituents on the quinoline ring is critical. For instance, in a series of 8-hydroxyquinoline derivatives, electron-withdrawing substituents at position 5 enhanced anticancer activity.[6]

-

Nature of Substituents: The type of functional group introduced can dramatically alter activity. Electron-withdrawing groups like fluoro, chloro, and nitro have often been shown to enhance anticancer potency compared to electron-donating groups like methyl and methoxy.[20]

-

Side Chain Optimization: The length and composition of the amino side chain at position 4 can significantly influence antiproliferative activity, with a two-carbon (ethyl) chain often being optimal.[7]

| Compound ID | Substitution on Quinoline Ring | Cancer Cell Line | IC50 (µM) | Reference |

| 10g | 7-(4-fluorobenzyloxy)-4-(N-(2-(dimethylamino)ethyl)amino) | Human tumor cell lines | < 1.0 | [7] |

| 6e | Tetrahydrobenzo[h]quinoline derivative | A549 (Lung) | 1.86 | [8] |

| Compound 7 | Quinazoline hybrid | Various NCI-60 cell lines | Submicromolar | [11] |

| Compound 3c | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Melanoma), MDA-MB-231 (Breast), A549 (Lung) | High activity | [21] |

| 4-amino-3-acetylquinoline | 3-acetyl-4-amino | L1210 (Murine Leukemia) | < 4.0 | [18] |

Chapter 4: Key Experimental Protocols for Investigating Quinoline Amines

The evaluation of the anticancer properties of novel quinoline amines involves a series of well-established in vitro and in vivo assays. Below are detailed protocols for some of the core experiments.

Caption: A typical workflow for evaluating the anticancer potential of quinoline amines.

Protocol 4.1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration of a quinoline amine that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the quinoline amine in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 4.2: Flow Cytometry Analysis for Apoptosis (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a quinoline amine.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells. Thus, it stains late apoptotic and necrotic cells.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat them with the quinoline amine at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Chapter 5: Preclinical and Clinical Development of Quinoline Amine-Based Anticancer Agents

The promising in vitro activities of many quinoline amines have led to their advancement into preclinical and clinical development. Several quinoline-based drugs have already been approved by the FDA for cancer treatment, including:

-

Bosutinib: A dual Src/Abl kinase inhibitor for the treatment of chronic myelogenous leukemia.[16]

-

Lenvatinib: A multi-kinase inhibitor targeting VEGFR, FGFR, PDGFR, RET, and KIT for the treatment of thyroid and renal cell carcinoma.[16]

-

Cabozantinib: A multi-kinase inhibitor targeting MET, VEGFR, and AXL for the treatment of medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[16]

-

Neratinib: A pan-HER inhibitor for the treatment of HER2-positive breast cancer.[16]

Despite these successes, the development of quinoline-based anticancer agents is not without challenges. Issues such as off-target toxicity, poor bioavailability, and the emergence of drug resistance need to be addressed through medicinal chemistry efforts and innovative drug delivery strategies.[10]

Chapter 6: Future Directions and Emerging Trends

The future of quinoline amines in cancer therapy is bright, with several exciting avenues of research being explored:

-

Hybrid Molecules: The design of hybrid molecules that combine the quinoline scaffold with other pharmacophores is a promising strategy to develop multi-target agents with enhanced efficacy and reduced resistance.[15]

-

Targeted Drug Delivery: The use of nanoparticles and other drug delivery systems can improve the therapeutic index of quinoline amines by selectively delivering them to tumor tissues, thereby minimizing systemic toxicity.

-

Combination Therapies: Combining quinoline amines with other anticancer agents, such as chemotherapy or immunotherapy, may lead to synergistic effects and overcome drug resistance.

-

Personalized Medicine: As our understanding of the molecular drivers of cancer deepens, it may become possible to select patients who are most likely to respond to specific quinoline amine-based therapies based on the genetic makeup of their tumors.

Conclusion

Quinoline amines represent a remarkably versatile and promising class of compounds in the field of anticancer drug discovery. Their ability to interact with a wide range of biological targets, including DNA, topoisomerases, and protein kinases, provides a rich platform for the development of novel therapeutics. Through continued research into their mechanisms of action, structure-activity relationships, and innovative drug design strategies, quinoline amines are poised to make a significant and lasting contribution to the fight against cancer.

References

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen.

- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2022). National Center for Biotechnology Information.

- Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. (n.d.). ResearchGate.

- Comprehensive review on current developments of quinoline-based anticancer agents. (2017). ResearchGate.

- Review on recent development of quinoline for anticancer activities. (2022). ResearchGate.

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2023). MDPI.

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). ScienceDirect.

- Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. (2024). Taylor & Francis Online.

- Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. (2021). Taylor & Francis Online.

- Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. (2023). PubMed.

- Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). Wiley Online Library.

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). ResearchGate.

- Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (2022). MDPI.

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). National Center for Biotechnology Information.

- Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. (2022). PubMed.

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.

- Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. (2023). Semantic Scholar.

- Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents. (2019). PubMed.

- Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). PubMed.

- Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024). PubMed.

- Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Treatment. (2025). GeneOnline.

- Cytotoxicity and induction of apoptosis by 4-amino-3-acetylquinoline in murine leukemia cell line L1210. (2005). PubMed.

- (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). ResearchGate.

- Design, synthesis and anticancer evaluation of new Quinazoline hybrids: DNA intercalation, topoisomerase IIα inhibition, and in silico studies. (2025). PubMed.

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Royal Society of Chemistry.

- Potential antitumor agents. 57. 2-Phenylquinoline-8-carboxamides as "minimal" DNA-intercalating antitumor agents with in vivo solid tumor activity. (1989). PubMed.

- Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. (2021). PubMed.

- Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI.

- Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives. (2022). PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijmphs.com [ijmphs.com]

- 10. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and anticancer evaluation of new Quinazoline hybrids: DNA intercalation, topoisomerase IIα inhibition, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. geneonline.com [geneonline.com]

- 14. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 16. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]